
Isoquinolinium, 1,1'-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) is a complex organic compound with a unique structure that includes isoquinolinium and phenylenebis(oxymethylene) moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) typically involves the reaction of isoquinolinium salts with p-phenylenebis(oxymethylene) derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Aplicaciones Científicas De Investigación
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinolinium salts: Similar in structure but may lack the p-phenylenebis(oxymethylene) moiety.
Quinoline derivatives: Share the quinoline core structure but differ in functional groups and substituents.
Tetrahydroisoquinoline compounds: Similar in having the tetrahydroisoquinoline structure but vary in other substituents.
Uniqueness
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) is unique due to its specific combination of isoquinolinium and p-phenylenebis(oxymethylene) moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
606-47-3 |
|---|---|
Fórmula molecular |
C34H46I2N2O6 |
Peso molecular |
832.5 g/mol |
Nombre IUPAC |
1-[[4-[(6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methoxy]phenoxy]methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;diiodide |
InChI |
InChI=1S/C34H46N2O6.2HI/c1-35(2)15-13-23-17-31(37-5)33(39-7)19-27(23)29(35)21-41-25-9-11-26(12-10-25)42-22-30-28-20-34(40-8)32(38-6)18-24(28)14-16-36(30,3)4;;/h9-12,17-20,29-30H,13-16,21-22H2,1-8H3;2*1H/q+2;;/p-2 |
Clave InChI |
LPOLCRUFHFAZAZ-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OCC4C5=CC(=C(C=C5CC[N+]4(C)C)OC)OC)OC)OC)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


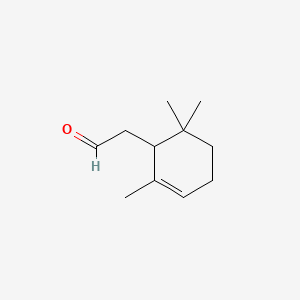
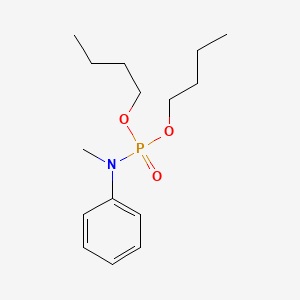
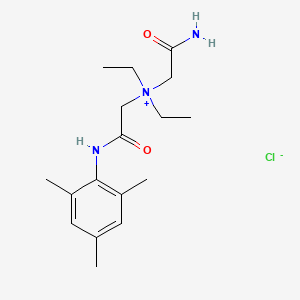
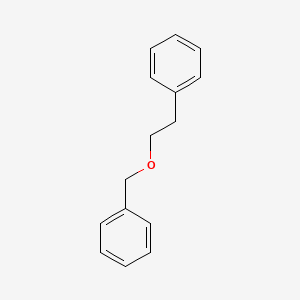
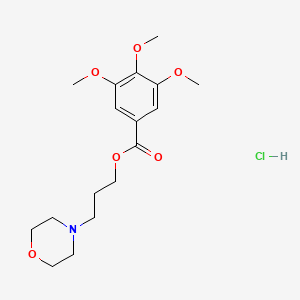
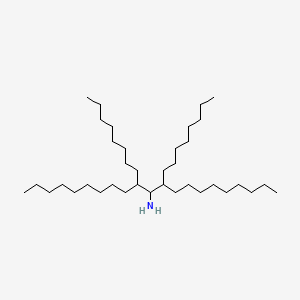
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
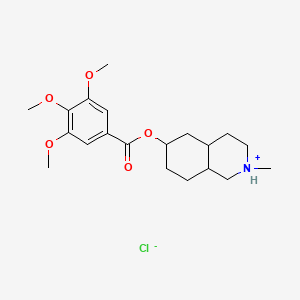
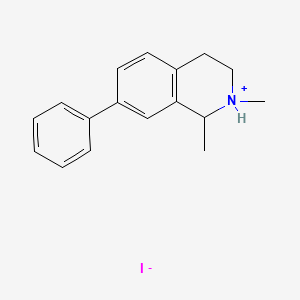


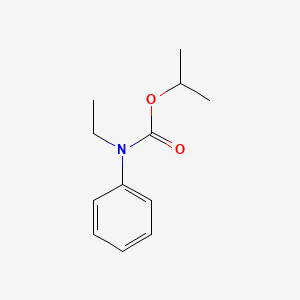
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
